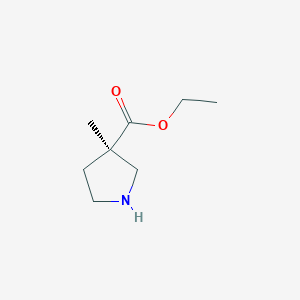
(2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a methanesulfonamido group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
(2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Coupling Reactions: The Suzuki-Miyaura coupling reaction is a prominent example where the boronic acid group reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, water, toluene). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, which can be further utilized in various synthetic applications.
科学的研究の応用
(2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom and methanesulfonamido group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the fluorine and aromatic ring features but differs in its functional groups and applications.
Other Boronic Acids: Compounds such as phenylboronic acid and 4-fluorophenylboronic acid share the boronic acid group but differ in their substituents and reactivity.
Uniqueness
(2-Fluoro-4-(methylsulfonamido)phenyl)boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and methanesulfonamido group
特性
IUPAC Name |
[2-fluoro-4-(methanesulfonamido)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-15(13,14)10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQHPMFXNFVPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NS(=O)(=O)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)

![[(3R)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8195568.png)



![3-Thia-7-azabicyclo[4.1.1]octane](/img/structure/B8195615.png)
![3lambda6-Thia-7-azabicyclo[4.1.1]octane 3,3-dioxide](/img/structure/B8195619.png)




![7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8195648.png)

